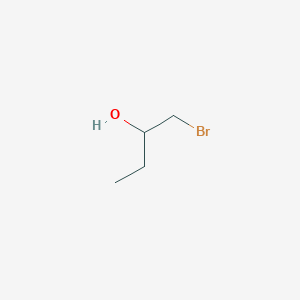

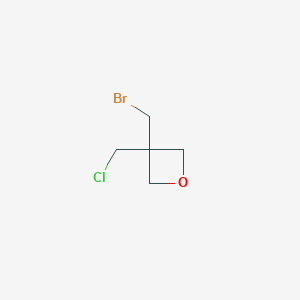

3-(Bromomethyl)-3-(chloromethyl)oxetane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

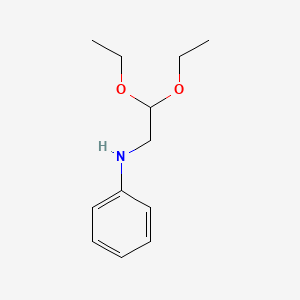

Oxetanes are four-membered cyclic ethers. They are used as building blocks in organic synthesis and have applications in polymer chemistry .

Molecular Structure Analysis

The molecular structure of oxetanes consists of a four-membered ring containing three carbon atoms and one oxygen atom . The specific structure of “3-(Bromomethyl)-3-(chloromethyl)oxetane” would include bromomethyl and chloromethyl substituents on the ring.Chemical Reactions Analysis

Oxetanes can participate in a variety of chemical reactions, including ring-opening polymerization and substitution reactions . The specific reactivity of “this compound” would depend on the presence of the bromomethyl and chloromethyl groups.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For oxetanes, these properties can include a liquid state at room temperature and a relatively high density . The specific properties of “this compound” would depend on the influence of the bromomethyl and chloromethyl groups.Applications De Recherche Scientifique

Radiation Induced Solid State Copolymerization

- Oxetanes including 3,3-bis(bromomethyl)oxetane (BBMO) have been used in copolymerization induced by gamma radiation. This process involves different oxetanes, including BBMO, and explores their properties and yields in copolymerization (Hayashi, Watanabe, & Okamura, 1963).

Synthesis and Broncholytic Activity

- 3,3-Bis(chloromethyl)oxetane has been employed as a monomer in manufacturing various derivatives due to its multiple reactive sites. This versatility makes it a convenient intermediate for synthesizing a range of compounds (Zarudii et al., 1985).

Photoelectron Spectra Studies

- The photoelectron spectra of various oxetanes, including 3-bromomethyl-3-methyloxetane, have been studied, contributing valuable insights into their electronic structures and potential applications in material science (Roszak et al., 1992).

Synthesis and Properties of Polymers

- Poly[3-chloromethyl-3-(1,1,2,2-tetrahydro-perfluoro-octyl-oxy)methyl oxetane] was synthesized using 3,3-bis(chloromethyl) oxetane. This study highlights the chemical properties and potential applications in the field of fluorinated polymers (Améduri, Boutevin, & Karam, 1993).

Energetic Oxetanes in Explosive Synthesis

- 3-Bromomethyl-3-hydroxymethyloxetane, a derivative of 3-(Bromomethyl)-3-(chloromethyl)oxetane, is used as a precursor for synthesizing energetic oxetane derivatives. This research provides insights into the synthesis of high-performance and insensitive explosives (Born et al., 2022).

Reactions with Alkylaluminum Compounds

- The reaction of oxetane derivatives with alkylaluminum compounds, including 3,3-bis(chloromethyl)oxetane, has been explored for potential applications in organic synthesis (Miller, 1968).

Synthesis of Energetic Polymers

- Studies on the synthesis and characterization of energetic polymers, using derivatives like 3-bromomethyl-3-methyl oxetane, have provided insights into their applications in propellant formulations (Kawamoto et al., 2009).

Propriétés

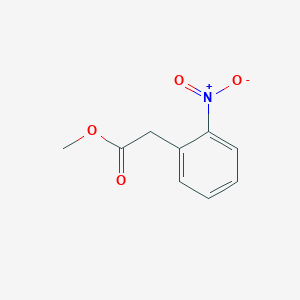

IUPAC Name |

3-(bromomethyl)-3-(chloromethyl)oxetane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrClO/c6-1-5(2-7)3-8-4-5/h1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFZYXGDOQLICS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CCl)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336133 |

Source

|

| Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35842-60-5 |

Source

|

| Record name | 3-(bromomethyl)-3-(chloromethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Acetyl-5-nitrobenzo[b]furan](/img/structure/B1268024.png)